molecular formula C24H28N4O3 B12345460 N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide

N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide

Cat. No.: B12345460
M. Wt: 420.5 g/mol
InChI Key: UOHKSMXPMBFUPB-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime. The amidoxime is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Preparation of the piperidine derivative: The piperidine ring can be synthesized by reacting 4-piperidone with a suitable amine and reducing the resulting imine.

    Coupling reactions: The oxadiazole and piperidine derivatives are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-methoxyphenyl)methyl]-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide
  • **N-[(4-methoxyphenyl)methyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide

Uniqueness

N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide

InChI

InChI=1S/C24H28N4O3/c1-17-3-7-20(8-4-17)23-26-22(31-27-23)15-18-11-13-28(14-12-18)24(29)25-16-19-5-9-21(30-2)10-6-19/h3-10,18H,11-16H2,1-2H3,(H,25,29)

InChI Key

UOHKSMXPMBFUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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